2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H29ClN4O3S and its molecular weight is 501.04. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, which share structural similarities with the compound , have been a focal point in the search for new antitumor drugs. These structures are interesting both for their potential in drug development and for synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Triazoles in Drug Discovery and Material Science
1,2,3-Triazoles, a core component of the chemical structure , serve as key scaffolds in various fields including drug discovery, material science, pharmaceutical chemistry, and more. These compounds are known for their stability and significant involvement in hydrogen bonding and dipole-dipole interactions with biological targets, underlying their broad spectrum of biological activities (Kaushik et al., 2019).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide structures, related to the triazole component, have gained importance in supramolecular chemistry for their adaptable nature and applications ranging from nanotechnology to biomedical applications. This highlights the potential of such structures in diverse scientific fields (Cantekin et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3S/c1-4-15-34-23-22(17-5-7-18(26)8-6-17)28-25(29-23)11-13-30(14-12-25)24(31)27-20-16-19(32-2)9-10-21(20)33-3/h5-10,16H,4,11-15H2,1-3H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDADIGZUIXTFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.